molecular formula C16H19N3O4S B2951964 (Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid CAS No. 302552-76-7

(Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid

Cat. No. B2951964
CAS RN: 302552-76-7
M. Wt: 349.41
InChI Key: JTCHGTAUIANYOR-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid, also known as ETB, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. ETB is a thiazolidine-4-one derivative that has shown promising results in various areas of research, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. In

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

A variety of thiazolidinone derivatives, including those related to (Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid, have been synthesized and tested for their antimicrobial and cytotoxic activities. These compounds have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. Some of these compounds also exhibited notable cytotoxic properties in bioassays, suggesting potential applications in developing new antimicrobial and anticancer agents (Devi, Shahnaz, & Prasad, 2022).

properties

IUPAC Name

3-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-17-16-19(4-2)14(21)12(24-16)9-13(20)18-11-7-5-6-10(8-11)15(22)23/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCHGTAUIANYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(=O)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid

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